
Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate: is a complex organic compound that belongs to the class of phosphatidic acids It is characterized by the presence of two heptadecanoyloxy groups attached to a glycerol backbone, with a phosphate group esterified to the third carbon of the glycerol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with heptadecanoic acid, followed by phosphorylation. The general steps are as follows:
Esterification: Glycerol is reacted with heptadecanoic acid in the presence of a catalyst such as sulfuric acid to form 2,3-di(heptadecanoyloxy)propyl alcohol.
Phosphorylation: The resulting diester is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of ester bonds and the release of heptadecanoic acid and glycerol phosphate.
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of oxidized derivatives.
Substitution: It can participate in substitution reactions where the phosphate group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: Heptadecanoic acid and glycerol phosphate.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the phosphate group.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound in studies of lipid behavior and membrane dynamics.
- Investigated for its role in the synthesis of complex lipids and phospholipids.
Biology:
- Studied for its potential role in cellular signaling pathways.
- Used in research on lipid metabolism and its effects on cellular functions.
Medicine:
- Explored for its potential therapeutic applications in drug delivery systems.
- Investigated for its role in modulating biological membranes and its potential effects on various diseases.
Industry:
- Utilized in the formulation of specialized industrial lubricants and surfactants.
- Studied for its potential applications in the development of biodegradable materials.
Mécanisme D'action
The mechanism of action of Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate involves its interaction with biological membranes and cellular components. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also participate in signaling pathways by acting as a precursor to other bioactive lipids. The molecular targets and pathways involved include:
Membrane Proteins: Interaction with membrane-bound proteins, potentially modulating their activity.
Signaling Pathways: Involvement in pathways related to lipid signaling and metabolism.
Comparaison Avec Des Composés Similaires
- 1,2-Diheptadecanoyl-sn-glycero-3-phosphatidic acid sodium
- 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine
Comparison:
- 1,2-Diheptadecanoyl-sn-glycero-3-phosphatidic acid sodium: Similar in structure but differs in the specific functional groups attached to the glycerol backbone. It has similar applications in lipid research and membrane studies.
- 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine: Contains a choline group instead of a phosphate group, making it a phosphatidylcholine. It is used in studies of lipid metabolism and as an internal standard in lipidomics.
Uniqueness: Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate is unique due to its specific combination of heptadecanoyloxy groups and a phosphate group, which imparts distinct chemical and biological properties. Its ability to integrate into membranes and participate in lipid signaling pathways sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C37H72NaO8P |
|---|---|
Poids moléculaire |
698.9 g/mol |
Nom IUPAC |
sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C37H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)43-33-35(34-44-46(40,41)42)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1 |
Clé InChI |
IAELRFKIVVBNTO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12321324.png)
![4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12321334.png)
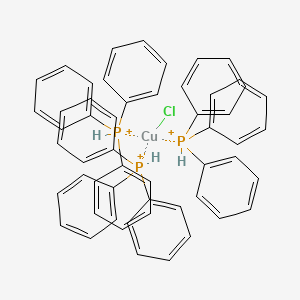
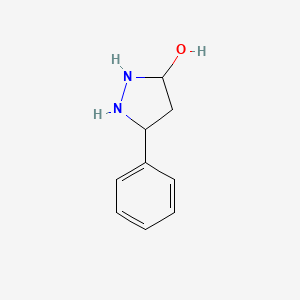
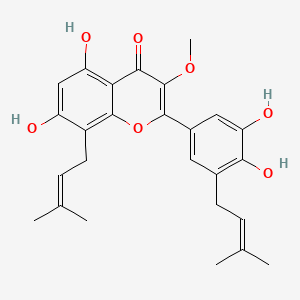
![2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid](/img/structure/B12321370.png)
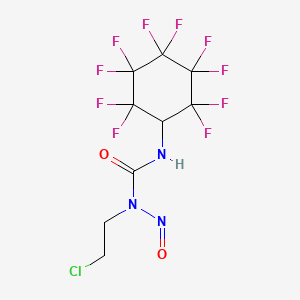
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12321374.png)
![[3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol](/img/structure/B12321377.png)
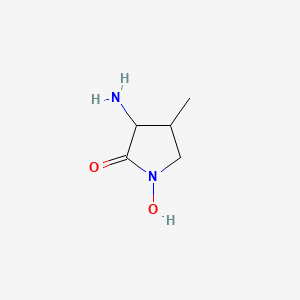
![(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12321391.png)
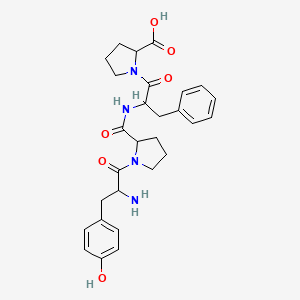

![[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12321420.png)
